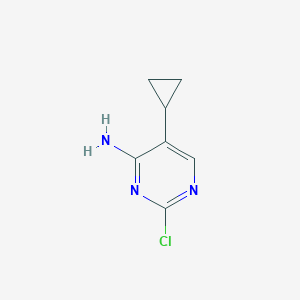

2-Chloro-5-cyclopropylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-5-cyclopropylpyrimidin-4-amine” is a chemical compound with the CAS Number: 1381933-37-4 . It has a molecular weight of 169.61 . The IUPAC name for this compound is 2-chloro-5-cyclopropyl-4-pyrimidinamine .

Synthesis Analysis

While specific synthesis methods for “2-Chloro-5-cyclopropylpyrimidin-4-amine” were not found, a general method for the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines has been developed .Molecular Structure Analysis

The InChI code for “2-Chloro-5-cyclopropylpyrimidin-4-amine” is 1S/C7H8ClN3/c8-7-10-3-5 (4-1-2-4)6 (9)11-7/h3-4H,1-2H2, (H2,9,10,11) . This indicates that the compound contains a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, a chlorine atom at position 2, and a cyclopropyl group at position 5 .Aplicaciones Científicas De Investigación

- α-Aminophosphonate Synthesis : Researchers have used 2-Chloro-5-cyclopropylpyrimidin-4-amine as a starting material for synthesizing α-aminophosphonates. These compounds play a crucial role in medicinal chemistry and drug development. The synthesis demonstrates an efficient and straightforward method for producing these compounds .

- Crystal and Molecular Structure Analysis : Scientists have investigated the crystal and molecular structures of related compounds. These studies focus on conformational differences and hydrogen bonding interactions. Understanding the structural aspects helps in predicting reactivity and behavior .

- Selective Amination : The compound has been employed in demonstrating the region-selective amination of substituted dichloropyrimidines and trichloropyrimidines. Specific catalysts and conditions enhance the efficiency of this reaction. Such studies contribute to synthetic methodologies and functional group transformations .

Synthesis and Chemical Structure Analysis

Chemical Reactions and Mechanisms

Propiedades

IUPAC Name |

2-chloro-5-cyclopropylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-7-10-3-5(4-1-2-4)6(9)11-7/h3-4H,1-2H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEIJSDKUVLCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-cyclopropylpyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2716315.png)

![1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716317.png)

![2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2716318.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2716322.png)

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2716326.png)

![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)

![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)